molecular formula C8H5BrN2 B1324276 2-Bromo-1,7-naphthyridine CAS No. 54920-83-1

2-Bromo-1,7-naphthyridine

Cat. No. B1324276
CAS RN: 54920-83-1
M. Wt: 209.04 g/mol
InChI Key: FVJQNINMQYFIEQ-UHFFFAOYSA-N
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Description

“2-Bromo-1,7-naphthyridine” is an organic compound with the molecular formula C8H5BrN2 . It has an average mass of 209.043 Da and a monoisotopic mass of 207.963608 Da .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . The synthesis of 2-aryl-1,5-naphthyridine derivatives, based on the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids in the presence of Pd(PPh3)4, was reported .


Molecular Structure Analysis

The InChI code for 2-Bromo-1,7-naphthyridine is 1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7 (6)11-8/h1-5H . This compound is solid in its physical form .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Physical And Chemical Properties Analysis

2-Bromo-1,7-naphthyridine is a solid compound . It has a molecular weight of 209.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • 2-Bromo-1,7-naphthyridine demonstrates significant reactivity in chemical synthesis, particularly in the formation of amino compounds. It has been observed to undergo amination with potassium amide in liquid ammonia, leading to the production of amino-naphthyridines (Plas, Woźniak, & Veldhuizen, 2010). Additionally, copper-catalyzed amination of bromonaphthyridines with aqueous ammonia at room temperature has been reported, providing an alternative route to functional, nonsymmetric diamido-naphthyridines (Anderson, Taylor, Zeller, & Zimmerman, 2010).

Potential in Anion Recognition

  • A study focusing on 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives, which are structurally similar to 2-Bromo-1,7-naphthyridine, highlights their application in anion recognition. These derivatives showed significant selectivity for fluoride ions among various anions, which is critical in sensing applications (Chahal, Dar, & Sankar, 2018).

Biological Activity Exploration

  • Research on 1,8-naphthyridine derivatives, closely related to 2-Bromo-1,7-naphthyridine, reveals a range of interesting biological activities. These compounds have been studied for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, as well as potential applications in neurological disorders, suggesting that 2-Bromo-1,7-naphthyridine could also possess similar biological activities (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Pharmaceutical Chemistry Applications

  • In pharmaceutical chemistry, certain naphthyridine derivatives are of interest as new building blocks, indicating that 2-Bromo-1,7-naphthyridinecould also be explored in this field. For example, the synthesis of gem-difluorinated naphthyridine-diones, which are valuable in pharmaceutical research, shows the potential of naphthyridine derivatives in drug development (Piron, Kenis, Verniest, Surmont, Thuring, Holte, Deroose, & Kimpe, 2012).

Application in Organic Synthesis

  • 2-Bromo-1,7-naphthyridine and its derivatives are utilized in various organic syntheses, such as in the formation of benzyl sulfides and polycyclic amines, demonstrating their versatility in chemical reactions (Strada, Fredditori, Zanoni, & Protti, 2019).

Exploration in Efflux Pump Inhibition

  • The study of 1,8-naphthyridine sulfonamides, which are structurally related to 2-Bromo-1,7-naphthyridine, has shown potential in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains. This suggests possible applications of 2-Bromo-1,7-naphthyridine in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

Safety and Hazards

The safety information for 2-Bromo-1,7-naphthyridine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-bromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJQNINMQYFIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629085
Record name 2-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,7-naphthyridine

CAS RN

54920-83-1
Record name 2-Bromo-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54920-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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